molecular formula C16H15NO6S2 B2356849 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid CAS No. 853903-91-0

2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid

Cat. No.: B2356849
CAS No.: 853903-91-0
M. Wt: 381.42
InChI Key: OCXACWMMXKXENR-WQLSENKSSA-N
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Description

2-[(5Z)-5-[(3-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is a synthetic compound based on the 4-oxo-2-thioxo-1,3-thiazolidine (rhodanine) scaffold, a structure of significant interest in medicinal chemistry research. This Z-isomer features a 3-methoxybenzylidene substitution at the 5-position and a pentanedioic acid (glutaric acid) moiety on the ring nitrogen. The rhodanine core is a privileged structure known for its versatile biological activities, and derivatives similar to this compound are frequently explored in various research areas. Structural analogues with different aromatic substitutions on the 5-benzylidene group have been documented in chemical databases, highlighting this class's relevance . Compounds within this family are often investigated for their potential as enzyme inhibitors and for their interaction with various biological targets. For instance, research on similar rhodanine derivatives has been conducted in the context of developing agonists for receptors like the beta-3 adrenergic receptor, which is a target for metabolic diseases such as type 2 diabetes and insulin resistance . The specific presence of the 3-methoxyphenyl group and the free carboxylic acid chains on the glutaric acid side arm may influence the compound's solubility, binding affinity, and overall pharmacokinetic properties, making it a valuable intermediate for structure-activity relationship (SAR) studies. This product is intended for research applications only, including but not limited to in vitro biochemical assays and as a building block for the synthesis of more complex chemical entities. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to determine the quality, purity, and specific suitability of this compound for their particular application.

Properties

IUPAC Name

2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6S2/c1-23-10-4-2-3-9(7-10)8-12-14(20)17(16(24)25-12)11(15(21)22)5-6-13(18)19/h2-4,7-8,11H,5-6H2,1H3,(H,18,19)(H,21,22)/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXACWMMXKXENR-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H13NO4S2C_{14}H_{13}NO_{4}S_{2}, with a molecular weight of approximately 323.39 g/mol. The structure features a thiazolidinone ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of a related thiazolidinone compound against various Gram-positive and Gram-negative bacterial species. The presence of the methoxy group in the phenyl ring enhances this activity, suggesting that structural modifications can lead to improved efficacy against microbial strains .

Table 1: Antimicrobial Efficacy of Thiazolidinone Derivatives

Compound NameActivity TypeMIC (μg/mL)Target Organism
5fAntibacterial2.31E. coli
4hAntifungal4.33C. albicans
5bAntiviral3.67HSV

Cytotoxic Activity

In vitro studies have demonstrated that certain thiazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compound 5b was noted for its potent cytotoxicity against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines, showcasing its potential as an anticancer agent .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell LineIC50 (μM)
5bMCF-715
5bHepG210
5bPC-312

The mechanism underlying the biological activity of This compound may involve interactions with specific enzymes or cellular pathways. Molecular docking studies have shown that these compounds can interact with key enzymes involved in metabolic pathways, enhancing their antimicrobial and anticancer effects .

Case Studies

  • Antibacterial Study : In a comparative study, derivatives similar to This compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly influenced antibacterial potency, with some derivatives achieving MIC values as low as 1 μg/mL .
  • Cytotoxic Evaluation : A recent study evaluated the cytotoxicity of thiazolidinones against multiple cancer cell lines using MTT assays. The findings revealed that compounds featuring methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts, indicating the importance of functional groups in modulating biological activity .

Preparation Methods

Cyclization of Thiourea Derivatives with α-Haloacetic Acid

A classical method involves refluxing thiourea with α-chloroacetic acid in aqueous medium, forming 2-imino-4-thiazolidinone intermediates. Subsequent hydrolysis releases ammonia, yielding the thiazolidinone core. For the target compound, this step establishes the 4-oxo-2-sulfanylidene moiety. Modifications include microwave-assisted synthesis to reduce reaction times from 7–8 hours to 30 minutes, achieving yields up to 94%.

Ethyl Chloroacetate and Thiosemicarbazone Condensation

Alternative protocols employ ethyl chloroacetate reacting with thiosemicarbazone derivatives under basic conditions (e.g., NaOEt), followed by acid hydrolysis to yield 4-thiazolidinones. This method avoids gaseous byproducts like HCN, which are hazardous in thiocyanate-based routes.

Functionalization with Pentanedioic Acid

The pentanedioic acid side chain is introduced via nucleophilic substitution or coupling reactions.

Nucleophilic Substitution of Pyridine Halides

Chloroacetamide derivatives react with pyridine thiols under alkaline conditions (K2CO3/CH3CN) to form thioether linkages. For the target molecule, 2-chloro-N-(pentanedioic acid)acetamide could couple with a preformed thiazolidinone-thiol intermediate, though this requires protection of carboxylic acid groups during synthesis.

Amide Bond Formation

Alternative routes involve activating pentanedioic acid as an acyl chloride, which reacts with the thiazolidinone’s secondary amine. However, competing reactions at the sulfanylidene sulfur necessitate careful protecting group strategies.

Integrated Synthetic Pathways

Patent Route (EP1117655A1)

The patent discloses a three-step synthesis:

  • Thiazolidinone Formation : Cyclocondensation of 3-methoxybenzaldehyde, thiourea, and ethyl chloroacetate in ethanol/HCl yields 5-(3-methoxyphenylidene)-2-sulfanylidene-thiazolidin-4-one.
  • Side Chain Introduction : Reacting the thiazolidinone with glutaric anhydride in DMF/TEA forms the pentanedioic acid ester.
  • Ester Hydrolysis : Basic hydrolysis (NaOH/MeOH/H2O) liberates the carboxylic acids, yielding the final compound.

Optimized Microwave-Assisted Synthesis

Adapting Kumar’s methodology, microwave irradiation (150°C, 30 min) replaces prolonged reflux, improving yield from 75% to 92% for the cyclocondensation step. Subsequent Knoevenagel condensation and side-chain coupling retain efficiency under these conditions.

Analytical Characterization

Spectroscopic Confirmation

  • IR : ν(C=O) at 1720–1740 cm⁻¹, ν(C=S) at 1220–1240 cm⁻¹.
  • ¹H NMR : Methoxy protons at δ 3.80–3.85 ppm, benzylidene CH at δ 7.90–8.10 ppm (Z-configuration).

Challenges and Optimization

  • Stereochemical Purity : Z-configuration is favored using bulky bases (DBU) or low-temperature conditions.
  • Side Reactions : Competitive oxidation of sulfanylidene to sulfonyl groups is mitigated by inert atmospheres (N2/Ar).
  • Yield Enhancement : Microwave irradiation and catalytic β-cyclodextrin-SO3H improve reaction efficiency.

Q & A

Q. What are the optimized synthetic routes for this compound, and how are reaction conditions tailored to improve yield?

The synthesis involves multi-step reactions, starting with the condensation of thiosemicarbazide derivatives and chloroacetic acid in the presence of sodium acetate. Key steps include cyclization to form the thiazolidine ring and subsequent introduction of the 3-methoxyphenyl group via Knoevenagel condensation. Optimization strategies include:

  • Solvent selection : Dimethylformamide (DMF) or ethanol under reflux to enhance reaction efficiency .
  • Catalysts : Triethylamine or sodium hydroxide to drive condensation reactions .
  • Purification : Recrystallization from DMF/ethanol mixtures to achieve >95% purity .
  • Yield : Typically 60-75%, with variations dependent on substituent steric effects .

Q. How is the structural conformation of the thiazolidine ring validated experimentally?

Structural confirmation employs:

  • NMR spectroscopy : 1H NMR identifies vinyl proton coupling (J = 12–14 Hz) to confirm Z-configuration of the exocyclic double bond . 13C NMR detects carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~190 ppm) groups .
  • X-ray crystallography : Resolves bond angles (e.g., C-S-C ~105°) and planarity of the thiazolidine ring .
  • Mass spectrometry : Molecular ion peaks (m/z ~411.5) align with theoretical molecular weight .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the phenyl ring influence biological activity?

Comparative structure-activity relationship (SAR) studies reveal:

  • Electron-donating groups (e.g., methoxy) : Enhance antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) by increasing electron density on the thiazolidine ring, improving target binding .
  • Bulky substituents (e.g., pentyl) : Reduce bioavailability due to steric hindrance but improve selectivity for cancer cell lines (IC50 = 12 µM vs. 25 µM in normal cells) .
  • Fluorinated analogs : Increase metabolic stability (t1/2 > 6 hours in hepatic microsomes) via reduced CYP450 interaction .

Q. What methodologies address discrepancies in reported enzyme inhibition mechanisms?

Contradictions in inhibitory potency (e.g., IC50 ranging from 0.5–5 µM for PPAR-γ) are resolved by:

  • Assay standardization : Use of recombinant enzymes under uniform buffer conditions (pH 7.4, 25°C) .
  • Molecular docking : Computational models (e.g., AutoDock Vina) identify key binding residues (e.g., Lys367 in PPAR-γ) and differentiate competitive vs. allosteric inhibition .
  • Kinetic analysis : Lineweaver-Burk plots confirm non-competitive inhibition when substrate affinity remains unchanged .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

Stability studies utilize:

  • pH-dependent hydrolysis : HPLC monitoring shows degradation at pH > 9 (t1/2 = 2 hours) due to thiazolidine ring opening, while stability at pH 7.4 exceeds 24 hours .
  • Thermal analysis : Differential scanning calorimetry (DSC) reveals decomposition onset at 220°C, confirming suitability for lyophilization .
  • Plasma stability : Incubation in human plasma (37°C, 6 hours) shows <10% degradation, indicating resistance to esterase activity .

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